An In-depth Technical Guide to 2-Bromo-N-methyl-5-(trifluoromethyl)aniline and its Hydrochloride Salt
An In-depth Technical Guide to 2-Bromo-N-methyl-5-(trifluoromethyl)aniline and its Hydrochloride Salt
This guide provides a comprehensive technical overview of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research. While a specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases, this document will focus on the synthesis, properties, and handling of the free base, 2-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS Number: 1187395-73-8) [1][2], and will provide a validated, general protocol for its conversion to the corresponding hydrochloride salt. This information is intended for researchers, chemists, and professionals in drug development and medicinal chemistry.
Introduction and Strategic Importance
2-Bromo-N-methyl-5-(trifluoromethyl)aniline is a substituted aromatic amine of significant interest in synthetic organic chemistry. The strategic placement of its functional groups—a bromine atom, a trifluoromethyl group, and an N-methylated amine—on the aniline scaffold makes it a versatile building block for the synthesis of complex molecules with potential biological activity.
The trifluoromethyl group is a well-established bioisostere for various functional groups, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity. The N-methyl group can influence the compound's basicity, polarity, and steric profile, which can be critical for its interaction with biological targets. Consequently, this compound serves as a crucial starting material in the development of novel therapeutics and agrochemicals.[3]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1187395-73-8 | [1][2] |
| Molecular Formula | C₈H₇BrF₃N | [1] |
| Molecular Weight | 254.05 g/mol | [1] |
| Appearance | Typically a liquid or low-melting solid | |
| Boiling Point | Not explicitly reported, but related anilines have boiling points in the range of 80-90 °C at reduced pressure.[4] | N/A |
| Density | Not explicitly reported for the N-methylated compound. The parent aniline has a density of 1.675 g/mL at 25 °C.[4] | N/A |
| Solubility | Generally soluble in organic solvents such as ethers, toluene, and chlorinated solvents. Sparingly soluble in water.[3] | N/A |
Synthesis and Purification
The synthesis of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline typically involves a multi-step sequence starting from more readily available precursors. The following section outlines a common synthetic pathway and purification strategies.
Synthetic Pathway
A logical and commonly employed synthetic route involves the N-methylation of the parent aniline, 2-Bromo-5-(trifluoromethyl)aniline (CAS: 454-79-5).
Caption: Synthetic workflow for 2-Bromo-N-methyl-5-(trifluoromethyl)aniline.
Experimental Protocol: N-methylation of 2-Bromo-5-(trifluoromethyl)aniline
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
2-Bromo-5-(trifluoromethyl)aniline
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-5-(trifluoromethyl)aniline (1.0 eq) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Addition of Methylating Agent: While stirring vigorously, add dimethyl sulfate or methyl iodide (1.1-1.5 eq) dropwise to the suspension. Caution: Methylating agents are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 2-Bromo-N-methyl-5-(trifluoromethyl)aniline can be purified by one of the following methods:
-
Column Chromatography: Purification on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is effective for removing polar impurities and unreacted starting material.
-
Vacuum Distillation: For larger quantities, vacuum distillation can be an efficient purification method, provided the compound is thermally stable.
Formation of the Hydrochloride Salt
For applications in drug development, the hydrochloride salt is often preferred due to its increased water solubility and crystallinity, which facilitates handling and formulation.
General Principles
The formation of an amine hydrochloride salt is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from hydrochloric acid.[5] This results in the formation of an ammonium salt, which is an ionic compound.[5] For aromatic amines, which are generally weak bases, a strong acid like HCl is necessary for efficient salt formation.[6]
Caption: Workflow for the formation of the hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
This is a general procedure that can be adapted for the preparation of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline hydrochloride.
Materials:
-
Purified 2-Bromo-N-methyl-5-(trifluoromethyl)aniline
-
Anhydrous diethyl ether or dichloromethane
-
A solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous ether) or gaseous HCl
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the purified 2-Bromo-N-methyl-5-(trifluoromethyl)aniline in a minimal amount of anhydrous diethyl ether or dichloromethane in a flask equipped with a magnetic stir bar.
-
Acidification: While stirring, slowly add a solution of HCl in diethyl ether (typically 1 M or 2 M) dropwise. Alternatively, bubble dry HCl gas through the solution.
-
Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid and unreacted starting material.
-
Drying: Dry the solid under vacuum to obtain the final hydrochloride salt.
Analytical Characterization
The identity and purity of 2-Bromo-N-methyl-5-(trifluoromethyl)aniline and its hydrochloride salt should be confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. The ¹H NMR spectrum should show a characteristic singlet for the N-methyl protons, and the aromatic region will display a splitting pattern consistent with the substitution on the benzene ring. ¹⁹F NMR will show a singlet for the CF₃ group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Shows characteristic absorption bands for the N-H bond (in the case of the hydrochloride salt), C-H, C-F, and C-Br bonds.
Applications in Research and Development
2-Bromo-N-methyl-5-(trifluoromethyl)aniline is a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceuticals: It is a building block for the synthesis of kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The trifluoromethyl group often plays a key role in enhancing the biological activity of the final compound.[3]
-
Agrochemicals: This compound is used in the development of novel herbicides, insecticides, and fungicides. The specific substitution pattern can impart desired properties such as potency and environmental persistence.[3]
-
Materials Science: Substituted anilines are also used in the synthesis of specialty polymers and dyes.
Safety and Handling
Substituted anilines and their derivatives should be handled with care, as they can be toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. 2-Bromo-5-(trifluoromethoxy)aniline. [Link]
- Google Patents.
-
ResearchGate. How to make a salt of a novel compound? [Link]
-
YouTube. Amine and HCl - salt formation reaction. [Link]
-
Reddit. Ways of crashing out amines. [Link]
Sources
- 1. 1187395-73-8|2-Bromo-N-methyl-5-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 2. 2-bromo-5-(trifluoromethyl)aniline | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Bromo-5-(trifluoromethyl)aniline | 454-79-5 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
